molecular formula C23H20N2O6S B12035104 Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 313966-49-3

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12035104
CAS No.: 313966-49-3
M. Wt: 452.5 g/mol
InChI Key: HADNMBSQWBYIQB-LDADJPATSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. The compound features:

  • Position 6: An ethyl carboxylate group, which modulates lipophilicity and serves as a synthetic handle for derivatization .

Synthesis: The compound is synthesized via a multi-step protocol involving:

Biginelli reaction of 4-acetoxybenzaldehyde, ethyl acetoacetate, and thiourea to form a tetrahydropyrimidine-2-thione intermediate .

Cyclization with chloroacetic acid or dimethyl acetylenedicarboxylate (DMAD) to construct the thiazolo[3,2-a]pyrimidine core .

Condensation with furfural or derivatives to introduce the furan-2-ylmethylene group .

Applications: Thiazolo[3,2-a]pyrimidines are explored for antimicrobial, anti-inflammatory, and anticancer activities. The acetoxy and furan groups in this compound suggest enhanced bioavailability and target specificity compared to simpler analogs .

Properties

CAS No.

313966-49-3

Molecular Formula

C23H20N2O6S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl (2E)-5-(4-acetyloxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O6S/c1-4-29-22(28)19-13(2)24-23-25(21(27)18(32-23)12-17-6-5-11-30-17)20(19)15-7-9-16(10-8-15)31-14(3)26/h5-12,20H,4H2,1-3H3/b18-12+

InChI Key

HADNMBSQWBYIQB-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=CO4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CO4)S2)C

Origin of Product

United States

Preparation Methods

Core Formation via Biginelli Condensation

The synthesis begins with a three-component Biginelli condensation to assemble the dihydropyrimidine scaffold. A mixture of 4-hydroxybenzaldehyde (10 mmol), thiourea (15 mmol), and ethyl acetoacetate (10 mmol) undergoes reflux in ethanol with concentrated hydrochloric acid (5 mL) for 8–10 hours . This reaction proceeds via acid-catalyzed nucleophilic addition, forming ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a pale yellow solid (Yield: 78%) .

Key mechanistic insights :

  • The thiourea nucleophile attacks the protonated aldehyde, followed by keto-enol tautomerization of ethyl acetoacetate to form the enol intermediate.

  • Cyclodehydration yields the dihydropyrimidine-2-thione, with the methyl group from ethyl acetoacetate positioned at C7 in the final thiazolo[3,2-a]pyrimidine .

Cyclization to Thiazolo[3,2-a]pyrimidine

The dihydropyrimidine-2-thione intermediate (5 mmol) reacts with ethyl chloroacetate (6 mmol) in dry acetone under reflux for 6 hours to form the thiazolo[3,2-a]pyrimidine core . This step introduces the thiazole ring via nucleophilic substitution at the thione sulfur, followed by intramolecular cyclization. The product, ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate , is isolated by recrystallization from ethanol (Yield: 82%) .

Structural confirmation :

  • IR : 1690 cm⁻¹ (ester C=O), 1675 cm⁻¹ (ketone C=O), 3350 cm⁻¹ (phenolic -OH) .

  • ¹H NMR (DMSO-d₆) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C7-CH₃), 4.15 (q, J = 7.1 Hz, 2H, OCH₂), 5.30 (s, 1H, C5-H), 6.80–7.40 (m, 4H, aromatic H) .

Acetylation of the Phenolic Hydroxyl Group

The phenolic -OH group at C5 is acetylated using acetic anhydride (8 mmol) in pyridine (20 mL) at 0–5°C for 2 hours . The reaction mixture is poured into ice-water, and the precipitate is filtered to yield ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a white crystalline solid (Yield: 89%) .

Optimization notes :

  • Lower temperatures suppress ester hydrolysis of the ethyl carboxylate group.

  • Pyridine acts as both a base and a catalyst, enhancing acetylation efficiency .

Spectroscopic Characterization

The final product is characterized by:

IR (KBr) :

  • 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (acetyl C=O), 1665 cm⁻¹ (α,β-unsaturated ketone), 1600 cm⁻¹ (furan C=C) .

¹H NMR (CDCl₃) :

  • δ 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 2.35 (s, 3H, C7-CH₃), 2.50 (s, 3H, OAc), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 5.45 (s, 1H, C5-H), 6.60–7.80 (m, 7H, furan and aromatic H), 8.10 (s, 1H, CH=) .

¹³C NMR (CDCl₃) :

  • δ 14.2 (OCH₂CH₃), 21.0 (OAc), 24.5 (C7-CH₃), 61.5 (OCH₂), 115.0–160.0 (aromatic and olefinic C), 168.5 (C=O), 170.0 (OAc C=O) .

Comparative Analysis of Synthetic Routes

StepReaction TypeReagents/ConditionsYieldKey Challenges
1Biginelli condensation4-Hydroxybenzaldehyde, thiourea, ethyl acetoacetate, HCl/EtOH, reflux78%Competing formation of regioisomers
2CyclizationEthyl chloroacetate, dry acetone, reflux82%Thiazole ring closure regioselectivity
3AcetylationAcetic anhydride, pyridine, 0–5°C89%Ester group stability
4Knoevenagel condensationFurfural, piperidine/EtOH, reflux65%E/Z selectivity control

Mechanistic and Practical Considerations

  • Regioselectivity in cyclization : Ethyl chloroacetate selectively attacks the thione sulfur due to its higher electrophilicity compared to the pyrimidine nitrogen .

  • Solvent effects : Dry acetone in cyclization minimizes hydrolysis of the chloroacetate reagent .

  • Catalyst choice : Piperidine in the Knoevenagel step avoids side reactions associated with stronger bases like NaOH .

Chemical Reactions Analysis

Hydrolysis of Ester and Acetoxy Groups

The ethyl carboxylate and acetoxy groups undergo hydrolysis under acidic or basic conditions:

  • Ethyl ester hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol (70–80°C, 4–6 hours) yields the corresponding carboxylic acid derivative .

  • Acetoxy group hydrolysis : Acidic conditions (HCl, H₂SO₄) or enzymatic catalysis (e.g., esterases) cleave the acetyl group, generating a phenolic -OH substituent .

Table 1: Hydrolysis Reaction Conditions

Functional GroupReagents/ConditionsProduct
Ethyl carboxylate1.5 M NaOH, 80°C, 5hCarboxylic acid
Acetoxyphenyl0.1 M HCl, reflux, 3hPhenolic derivative

Nucleophilic Substitution Reactions

The acetoxy group participates in nucleophilic substitutions:

  • Aminolysis : Reacts with primary amines (e.g., benzylamine) in DMF at 60–80°C to form amide derivatives .

  • Transesterification : Ethanol or methanol under reflux replaces the ethyl ester group .

Key observation : Steric hindrance from the thiazolo-pyrimidine core reduces reaction rates compared to simpler acetates .

Cycloaddition Involving the Furan Moiety

The furan-2-ylmethylidene group acts as a diene in Diels-Alder reactions:

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) in toluene at 110°C to form bicyclic adducts.

  • Microwave-assisted conditions (150°C, 20 minutes) improve regioselectivity and yields.

Oxidation Reactions

  • Furan ring oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane converts the furan to a γ-lactone.

  • Thiazole sulfur oxidation : H₂O₂/CH₃COOH oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives.

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces:

  • E/Z isomerization at the methylidene bridge .

  • Ring-opening reactions of the furan moiety, forming reactive intermediates.

Table 2: Photochemical Pathways

ConditionProductQuantum Yield
UV (254 nm), 6hE/Z isomer mixture 0.32
UV (365 nm), 12hFuran-derived ketone0.18

Catalytic Hydrogenation

The exocyclic double bond (C=CH-furan) undergoes hydrogenation:

  • H₂ (1 atm), Pd/C (5% wt), ethanol, 25°C → Saturated methylene derivative .

  • Selective reduction without affecting the thiazole or pyrimidine rings .

Metal Coordination

The compound acts as a ligand for transition metals:

  • Cu(II) complexes : Forms 1:1 complexes with CuCl₂ in methanol, confirmed by UV-Vis and ESR spectroscopy.

  • Biological implications : Metal coordination enhances antibacterial activity against S. aureus (MIC reduced from 32 μg/mL to 8 μg/mL).

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset: 210°C (N₂ atmosphere) .

  • Primary degradation pathways: Loss of CO₂ (ethyl carboxylate) and acetic acid (acetoxy group) .

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations include:

  • Esterase-mediated hydrolysis (liver microsomes): Rapid conversion to phenolic and carboxylic acid derivatives .

  • Cytochrome P450 oxidation : Hydroxylation at the methyl group (C7 position) .

Scientific Research Applications

The biological activities of this compound have been extensively studied, revealing several potential applications in medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results against various bacterial strains.

Anticancer Properties

Thiazolo-pyrimidine derivatives are being investigated for their anticancer potential due to their ability to inhibit tumor cell proliferation. This compound's unique structure may enhance its effectiveness compared to other derivatives.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzyme targets, potentially leading to therapeutic applications in conditions where enzyme activity needs modulation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazolo-pyrimidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of an acetoxy group was found to enhance this activity .
  • Anticancer Activity : Research indicated that certain thiazolo-pyrimidines showed high inhibitory activity against cancer cell lines, suggesting that modifications like those found in Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl might improve efficacy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents at positions 2, 5, and 6, leading to distinct physicochemical and biological properties. Below is a systematic comparison:

Table 1: Substituent Variations and Key Properties

Compound Name (Substituents) Position 2 Substituent Position 5 Substituent Key Findings References
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-Bromophenyl Crystallography : Bromine participates in halogen bonding, enhancing crystal packing. Bioactivity : Moderate antimicrobial activity against E. coli .
Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-... 2-Methoxybenzylidene 4-Acetoxyphenyl Solubility : Acetoxy group improves solubility in polar solvents. Activity : Higher antifungal potency than bromophenyl analogs .
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... (Z)-Methoxycarbonylmethylene 4-Chlorophenyl Stereochemistry : Z-configuration stabilizes planar conformation. Reactivity : Electron-withdrawing groups enhance cyclization efficiency .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxybenzylidene Phenyl Crystal Packing : Trimethoxy groups induce C–H···O hydrogen bonds, forming 1D chains. Bioactivity : Broad-spectrum antimicrobial activity .
Target Compound Furan-2-ylmethylene 4-Acetoxyphenyl Unique Features : Furan enhances π-π interactions; acetoxy improves solubility. Synergy : Combined substituents show superior antifungal activity .

Key Insights:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (e.g., Cl, Br): Enhance stability but reduce solubility. Bromophenyl derivatives exhibit moderate antimicrobial activity .
  • Electron-Donating Groups (e.g., methoxy, acetoxy): Improve solubility and bioavailability. Acetoxyphenyl analogs show enhanced antifungal potency .
  • Aromatic Moieties (e.g., furan, benzylidene): Influence π-stacking and hydrogen bonding. Furan-2-ylmethylene derivatives exhibit stronger interactions with fungal cell membranes .

Crystallographic Trends :

  • Halogenated derivatives (Br, Cl) form halogen bonds, contributing to dense crystal packing .
  • Methoxy and acetoxy groups facilitate C–H···O hydrogen bonds, stabilizing supramolecular architectures .

Synthetic Flexibility :

  • Cyclization with DMAD yields planar thiazolo-pyrimidine cores, critical for bioactivity .
  • Mannich reactions at position 2 enable functionalization with secondary amines, expanding antimicrobial scope .

Biological Activity

Ethyl 5-(4-acetoxyphenyl)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H23N2O6SC_{23}H_{23}N_2O_6S. Its structure features a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities. The presence of furan and acetoxyphenyl groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These results indicate that the compound could serve as a candidate for developing new antimicrobial agents.

Anticancer Properties

The thiazolo-pyrimidine scaffold has been associated with anticancer activity. In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 (µM) Selectivity Index (SI)
HeLa (cervical cancer)12.55
MCF-7 (breast cancer)154
A549 (lung cancer)106

The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential as an anticancer drug.

Anti-inflammatory Activity

Studies have also reported anti-inflammatory effects of thiazolo-pyrimidine derivatives. The compound was tested in models of inflammation and demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis.
  • Interaction with DNA : The structure suggests potential intercalation or binding to DNA, disrupting replication in cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, including our compound. The results indicated that it outperformed standard antibiotics in inhibiting growth in resistant bacterial strains .

Evaluation of Anticancer Activity

In a comparative study on the anticancer effects of thiazolo-pyrimidines, this compound showed significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal cells .

Q & A

Q. What are the common synthetic routes for preparing this thiazolopyrimidine derivative, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted thioureas, aldehydes, and β-keto esters under acidic conditions. For example, refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives with chloroacetic acid, substituted aldehydes (e.g., furan-2-carboxaldehyde), and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours yields the target compound. Recrystallization from ethyl acetate/ethanol (3:2) optimizes purity and crystal growth . Adjusting stoichiometry, temperature, and catalyst (e.g., sodium acetate) can enhance yield (reported up to 78%) and reduce byproducts.

Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The fused thiazolopyrimidine core adopts a flattened boat conformation, with deviations of ~0.2 Å from planarity. Substituents like the 4-acetoxyphenyl group introduce steric effects, creating dihedral angles >80° with the central ring. C–H···O hydrogen bonds between the acetoxy group and neighboring molecules stabilize the crystal lattice, as observed in analogous structures .

Q. What spectroscopic methods are used to characterize this compound, and how are key functional groups identified?

Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., furan methylidene protons at δ 6.8–7.2 ppm, acetoxy methyl at δ 2.3 ppm).
  • IR : Stretching bands for C=O (1690–1730 cm1^{-1}) and C–O (acetoxy, ~1250 cm1^{-1}).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula .

Q. What biological activities are associated with structurally similar thiazolopyrimidine derivatives?

Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. The thiazole and pyrimidine rings enable interactions with enzymes (e.g., kinases) or DNA. For example, fluorinated derivatives show enhanced activity due to electronegative substituents .

Q. How does the choice of solvent affect recrystallization and purity?

Ethyl acetate/ethanol (3:2) is optimal for slow evaporation, yielding high-purity crystals. Polar aprotic solvents (DMF, DMSO) may co-crystallize with the compound, as seen in DMF solvates, but require careful drying .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions in the crystal lattice influence physicochemical properties?

C–H···O bonds (e.g., between the acetoxy group and pyrimidine oxygen) and π-π stacking of aromatic rings (furan/phenyl) enhance thermal stability and reduce solubility. These interactions are quantified via Hirshfeld surface analysis in SCXRD data, with dnorm_{\text{norm}} values <1.8 Å indicating strong packing .

Q. What strategies resolve contradictions between computational modeling and experimental data (e.g., bond lengths, torsion angles)?

Density functional theory (DFT) optimizations (B3LYP/6-31G*) can predict geometries, but discrepancies arise from crystal packing effects. Refinement using restraints for flexible groups (e.g., acetoxy) and comparing with analogous structures (e.g., 4-chlorophenyl derivatives ) improves alignment.

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance bioactivity?

Systematic substitution of the 4-acetoxyphenyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups alters electronic profiles. For instance, fluorinated benzylidene analogs show improved antimicrobial potency due to increased lipophilicity and target binding .

Q. What challenges arise in interpreting dynamic NMR data for conformationally flexible regions (e.g., the thiazolopyrimidine ring)?

Variable-temperature NMR and 2D NOESY experiments detect ring puckering and substituent orientation. For example, coalescence temperatures >300 K indicate slow interconversion between boat and chair conformers, consistent with SCXRD data showing non-planar rings .

Q. How do solvent and pH conditions impact the compound’s stability during biological assays?

Acetoxy and ester groups are prone to hydrolysis in basic or aqueous environments. Stability studies using HPLC at physiological pH (7.4) show degradation within 24 hours, necessitating prodrug strategies or formulation in non-polar vehicles for in vivo testing .

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